molecular formula C23H19N3O5S2 B2628215 N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261005-46-2

N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2628215
CAS No.: 1261005-46-2
M. Wt: 481.54
InChI Key: IRDUYMVUPTZNQT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several components:

  • Benzodioxole moiety : Known for various biological activities.
  • Thienopyrimidine derivative : Associated with anticancer and antimicrobial properties.
  • Acetamide group : Often linked to analgesic and anti-inflammatory effects.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of thienopyrimidine possess significant anticancer properties. For instance:

  • A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against both bacterial and fungal strains:

  • It was effective against Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent. The proposed mechanism involves disruption of microbial cell membranes .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects:

  • In vitro studies indicated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cancer progression.
  • Modulation of Signaling Pathways : The compound could affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to apoptosis in cancer cells.

Case Studies

Several studies have investigated the efficacy of this compound in various models:

Study 1: Anticancer Efficacy

A multicellular spheroid model was utilized to assess the anticancer activity of the compound. Results showed significant tumor growth inhibition compared to controls, with IC50 values indicating potent activity against cancer cells .

Study 2: Antimicrobial Testing

In vitro testing against clinical isolates revealed that the compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a new antimicrobial agent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S2/c1-29-16-4-2-3-14(9-16)11-26-22(28)21-17(7-8-32-21)25-23(26)33-12-20(27)24-15-5-6-18-19(10-15)31-13-30-18/h2-10H,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDUYMVUPTZNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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